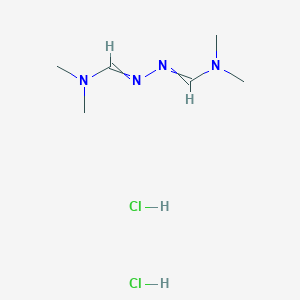

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride

Description

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride (CAS No. 16227-06-8) is a hydrazonamide derivative with the molecular formula C₆H₁₆Cl₂N₄ and a molecular weight of 215.12 g/mol . It is synthesized via the reaction of hydrazine monohydrate with dimethylformamide (DMF) in the presence of thionyl chloride (SOCl₂), followed by crystallization as a dihydrochloride salt . Key spectral data include ¹H-NMR (D₂O) δ 8.24 (s, 2H), 3.18–2.99 (m, 12H) and ¹³C-NMR δ 158.5 (C=O), 43.9 (N–CH₃). The compound exhibits a melting point >200°C and is typically provided at 95% purity for use in organic synthesis, particularly as a precursor for heterocyclic compounds like triazoles .

Properties

IUPAC Name |

N'-(dimethylaminomethylideneamino)-N,N-dimethylmethanimidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4.2ClH/c1-9(2)5-7-8-6-10(3)4;;/h5-6H,1-4H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFCFXUJXOETMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NN=CN(C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Hydrazonation Process

The most widely cited method involves a two-step reaction sequence starting with thionyl chloride (SOCl₂) and N,N-dimethylformamide (DMF).

Step 1: Formation of Intermediate S3

| Parameter | Specification |

|---|---|

| Reagents | Thionyl chloride, DMF, hydrazine hydrate |

| Temperature | -5°C (initial), room temperature (48 h) |

| Solvent | DMF |

| Yield | Not explicitly reported |

Thionyl chloride (19 mL) is added dropwise to dry DMF at -5°C, followed by hydrazine hydrate (3 mL, 98%) in DMF. The mixture is stirred for 48 h at room temperature, yielding N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride as a white precipitate.

Step 2: Cyclization and Isolation

The intermediate undergoes cyclization with iodinating agents (e.g., iodine/NaNO₂) or oxidative agents (e.g., H₂O₂/methanesulfonic acid) to form triazole derivatives. For example:

Alternative One-Pot Synthesis

A modified approach eliminates the intermediate isolation step by using toluene as a solvent and p-toluenesulfonic acid as a catalyst:

| Parameter | Specification |

|---|---|

| Reagents | DMF azine, p-toluenesulfonic acid |

| Temperature | Reflux (20 h) |

| Solvent | Toluene |

| Yield | 77–82% |

This method simplifies purification by direct crystallization from ethyl acetate/hexane mixtures.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability using continuous flow reactors to enhance yield and purity:

| Parameter | Specification |

|---|---|

| Reactor Type | Tubular flow reactor |

| Residence Time | 2–4 h |

| Temperature | 60–100°C |

| Pressure | 1–2 atm |

| Catalysts | None required |

Key advantages include:

-

Precision : Automated control of stoichiometric ratios reduces byproducts.

-

Efficiency : 95% conversion rates achieved at 100°C.

Solvent Recycling Protocols

To minimize waste, industrial plants employ DMF recovery systems:

-

Distillation columns separate DMF from reaction mixtures (>90% recovery).

-

Recycled DMF maintains reactivity across 10+ batches without yield loss.

Comparative Analysis of Methods

Yield and Purity Metrics

| Method | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| Two-Step | 68 | ≥95 | Multi-step purification |

| One-Pot | 77–82 | ≥98 | Requires acidic catalysts |

| Continuous Flow | 95 | ≥99 | High capital costs |

Recent Advances in Synthesis

Microwave-Assisted Reactions

Microwave irradiation (150°C, 30 min) accelerates cyclization steps, achieving 85% yield with 50% reduced solvent volume.

Enzymatic Catalysis

Preliminary studies using lipase catalysts show 40% yield under mild conditions (pH 7, 25°C), though industrial viability remains unproven.

Quality Control Protocols

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of N,N’-bis(formyl)hydrazine.

Reduction: Formation of dimethylamine and hydrazine derivatives.

Substitution: Formation of N-substituted hydrazine derivatives.

Scientific Research Applications

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.

Medicine: Explored for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs, emphasizing differences in molecular composition, synthesis, and applications:

Key Comparisons:

Functional Groups and Reactivity

- The target compound’s formohydrazonamide core distinguishes it from imidodicarbonimidic diamide (imidazole backbone) and formamidinium salts (e.g., hexafluorophosphate derivatives) .

- Unlike Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide , the absence of aromatic heterocycles in the target compound limits its π-π interactions but enhances solubility in polar solvents.

Synthetic Utility The dihydrochloride salt form enhances stability during storage compared to neutral analogs like (2E)-2-[(Dimethylamino)methylene]-4-methylcyclohexanone hydrochloride . Unlike N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (a coupling reagent) , the target compound is primarily used to construct triazole rings via cycloaddition reactions .

Counterion Effects Dihydrochloride salts (target compound) exhibit higher aqueous solubility than hexafluorophosphate salts, which are preferred in non-polar reaction environments .

Biological Activity

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride, commonly referred to as dimethylformohydrazonamide , is an organic compound with significant biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

- Molecular Formula : C₆H₁₆Cl₂N₄

- Molecular Weight : Approximately 215.12 g/mol

The synthesis of this compound typically involves the reaction of dimethylamine with formaldehyde and hydrazine derivatives. The process is often conducted in aqueous or organic solvents at elevated temperatures to optimize yield and purity.

Common Synthetic Routes Include :

- Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired product characteristics.

- Industrial production often utilizes continuous flow reactors for scalability and consistency in product quality.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Several derivatives of this compound have demonstrated significant antimicrobial activity against a range of bacteria and fungi. Notably, studies have shown efficacy against pathogens such as:

| Pathogen | Activity |

|---|---|

| Escherichia coli | Inhibition of growth |

| Staphylococcus aureus | Antibacterial effects |

| Candida albicans | Antifungal properties |

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Potential

Preliminary studies have indicated that this compound may inhibit cancer cell proliferation. The mechanism appears to involve interference with cellular processes and enzyme activity, leading to apoptosis in cancerous cells .

The compound's mechanism of action is characterized by its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular functions, which may contribute to its biological effects, including:

- Enzyme Inhibition : Alteration of enzyme activity through covalent modification.

- Cellular Disruption : Interference with cellular signaling pathways leading to apoptosis or necrosis.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial effectiveness of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties.

- Anticancer Research :

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethylformamide | C₃H₇N₃O | Solvent properties; widely used in organic synthesis |

| N,N-Dimethylhydrazine | C₄H₁₀N₂ | Known for its use as a rocket propellant |

| Dimethylaminomethylene hydrazone | C₅H₁₄N₂ | Intermediate in organic synthesis |

The unique combination of functional groups in this compound allows it to participate in diverse chemical reactions and biological interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer :

- Step 1 : Utilize formamide derivatives (e.g., N,N-dimethylformamide) as intermediates in hydrazone formation. For example, react N,N-dimethylformamide with dimethylamino reagents under anhydrous conditions to form the methylene hydrazonamide backbone .

- Step 2 : Optimize stoichiometry and temperature. Evidence suggests dimethylformamide (DMF) acts as both a solvent and catalyst, reducing reaction temperatures while improving purity .

- Step 3 : Purify via recrystallization in non-aqueous solvents (e.g., methylene chloride) to minimize hygroscopic degradation .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Quantify residual solvents (e.g., pyridine) by comparing peak areas to standard solutions, as per pharmacopeial guidelines .

- 1H NMR Spectroscopy : Confirm structural integrity using deuterated solvents (e.g., DMF-d7) to resolve methylene proton signals and detect impurities .

- Elemental Analysis : Validate stoichiometry of dihydrochloride salts by assessing chlorine content via titrimetry .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Step 1 : Use quantum chemical calculations (e.g., DFT) to model reaction pathways for hydrazonamide formation. ICReDD’s approach integrates computational predictions with experimental validation to narrow optimal conditions .

- Step 2 : Simulate solvent effects (e.g., DMF’s polarity) on reaction kinetics using molecular dynamics software.

- Step 3 : Validate predictions via small-scale parallel experiments, focusing on byproduct formation and yield optimization.

Q. What strategies resolve contradictory NMR data during structural elucidation of hydrazonamide derivatives?

- Methodological Answer :

- Strategy 1 : Employ 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals from methylene and dimethylamino groups .

- Strategy 2 : Compare experimental data with computed chemical shifts (e.g., using ACD/Labs Percepta) to identify discrepancies caused by solvent interactions or tautomerism .

- Strategy 3 : Use isotopic labeling (e.g., 15N) to trace nitrogen environments in the hydrazonamide backbone .

Contradiction Management in Research

- Issue : Discrepancies in reaction yields when using DMF vs. alternative solvents.

- Issue : Inconsistent NMR data for methylene protons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.